1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-hexanone,monohydrochloride
Overview
Description
N-ethyl Hexylone (hydrochloride) is a synthetic compound belonging to the substituted cathinone family, known for its stimulant effects. It is formally named 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride . This compound has been used primarily in research and forensic applications .
Preparation Methods
The synthesis of N-ethyl Hexylone (hydrochloride) involves several steps, typically starting with the precursor 1,3-benzodioxole. The synthetic route includes the following steps:
Formation of the intermediate: The precursor undergoes a reaction with hexanone to form an intermediate compound.
Ethylation: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-ethyl Hexylone.
Chemical Reactions Analysis
N-ethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The ethylamino group can undergo substitution reactions, where different substituents replace the ethyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl Hexylone (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry and forensic science. Its applications include:
Analytical reference standard: It is used as a standard in mass spectrometry and other analytical techniques to identify and quantify similar compounds.
Forensic toxicology: It is employed in forensic laboratories to detect and analyze the presence of cathinones in biological samples.
Pharmacological studies: Researchers study its stimulant effects and potential interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of N-ethyl Hexylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation and euphoria . The molecular targets include norepinephrine and dopamine transporters, which are inhibited by the compound, preventing the reuptake of these neurotransmitters .
Comparison with Similar Compounds
N-ethyl Hexylone (hydrochloride) is structurally similar to other substituted cathinones, such as:
- N-ethyl pentylone
- Pentylone
- Methylone
- Butylone
Compared to these compounds, N-ethyl Hexylone (hydrochloride) has a unique ethylamino group, which may contribute to its distinct pharmacological profile. While all these compounds share stimulant effects, their potency and duration of action can vary .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLISQAEVANFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342198 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27912-41-0 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.